1-(3-fluorophenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2S2/c19-18-3-1-2-16(10-18)14-25(22,23)20-11-15-4-7-21(8-5-15)12-17-6-9-24-13-17/h1-3,6,9-10,13,15,20H,4-5,7-8,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDJKOGPNZGGFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC(=CC=C2)F)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Fluorophenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The presence of the fluorophenyl group enhances binding affinity, while the piperidine and thiophene moieties contribute to its pharmacological properties.
Target Interaction
Research indicates that this compound may act as an inhibitor of certain protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways. The inhibition of PTPs can lead to enhanced insulin signaling, making it a candidate for diabetes treatment .
Anticancer Properties
Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro tests demonstrated that compounds with similar structures induced apoptosis in hypopharyngeal tumor cells, suggesting potential for cancer therapy .
Antidiabetic Effects
In animal models, compounds related to this compound have been shown to improve glucose tolerance and modulate insulin levels. These effects are attributed to the compound's ability to enhance insulin receptor phosphorylation and influence gene expression related to glucose metabolism .
Case Studies and Experimental Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with several analogs, particularly those featuring piperidine cores , fluorinated aromatic rings , or sulfonamide/amide functionalities . Below is a detailed comparison:
Piperidine-Based Sulfonamides and Amides
Fluorophenyl-Substituted Piperidine Derivatives
Sulfonamide-Containing Analogs
Key Research Findings and Trends
Fluorophenyl Moieties : The 3-fluorophenyl group in the target compound and analogs like 3-fluorofentanyl enhances metabolic stability and binding affinity to hydrophobic pockets in biological targets.
Piperidine Substitutions : Substitutions on the piperidine nitrogen (e.g., thiophen-3-ylmethyl in the target compound vs. phenylethyl in fentanyl analogs) significantly alter pharmacokinetics and selectivity .
Sulfonamide vs. Amide Linkers : Methanesulfonamide groups (as in the target compound) improve aqueous solubility compared to amides, which may enhance bioavailability in drug candidates .
Q & A
Synthesis and Optimization
Basic Question: Q. What are the common synthetic routes and key intermediates for synthesizing 1-(3-fluorophenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide? Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Formation of the piperidine core. For example, (S)-piperidine-2-carboxylic acid methyl ester hydrochloride can react with 3-fluorobenzaldehyde under reductive amination conditions to generate intermediates with fluorophenyl groups .
- Step 2: Introduction of the thiophen-3-ylmethyl moiety. This may involve alkylation of the piperidine nitrogen using thiophene derivatives, followed by sulfonamide formation via methanesulfonyl chloride .
- Key Intermediates:
- (3-Fluorophenyl)methyl-piperidine derivatives (e.g., from [Table 14] in EP 4 374 877 A2) .
- Thiophene-substituted intermediates synthesized via Suzuki-Miyaura coupling or nucleophilic substitution .
Advanced Question: Q. How can reaction conditions (e.g., temperature, catalysts) be optimized to improve yield and purity during sulfonamide formation? Methodological Answer:
- Catalyst Selection: Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for thiophene derivatives, as seen in analogous syntheses of sulfonamide-containing compounds .
- Temperature Control: Maintaining temperatures below 0°C during sulfonylation minimizes side reactions (e.g., over-sulfonation) .
- Purification: Recrystallization with ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradients) resolves impurities from unreacted starting materials .
Structural Characterization
Basic Question: Q. Which spectroscopic techniques are critical for confirming the structure of this compound? Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identifies aromatic protons (δ 6.8–7.4 ppm for fluorophenyl and thiophene groups) and piperidine methylene signals (δ 2.5–3.5 ppm) .
- ¹⁹F NMR: Detects the fluorine atom on the phenyl ring (δ -110 to -115 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₀F₃N₂O₂S₂) .
Advanced Question: Q. How can X-ray crystallography resolve ambiguities in stereochemistry or conformational flexibility? Methodological Answer:
- Crystallization: Slow evaporation of acetonitrile/dichloromethane mixtures produces diffraction-quality crystals .
- Data Interpretation: Compare experimental bond angles/torsion angles with computational models (e.g., DFT) to confirm the sulfonamide group’s spatial orientation .
Biological Activity Profiling
Basic Question: Q. What in vitro assays are suitable for initial screening of this compound’s biological activity? Methodological Answer:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrates to quantify IC₅₀ values .
- Cell Viability: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity at 1–100 μM concentrations .
Advanced Question: Q. How can contradictory results between in vitro and in vivo activity be analyzed? Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma half-life and bioavailability in rodent models. Low oral absorption (<20%) may explain reduced in vivo efficacy despite strong in vitro activity .
- Metabolite Identification: LC-MS/MS detects sulfonamide hydrolysis products or glucuronidation, which may deactivate the compound in vivo .
Physicochemical Properties
Basic Question: Q. How are solubility and logP determined experimentally for this compound? Methodological Answer:
- Solubility: Shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 25°C .
- logP: Reverse-phase HPLC using a C18 column and octanol/water partitioning .
Advanced Question: Q. What factors contribute to discrepancies in reported logP values across studies? Methodological Answer:
- Impurity Effects: Residual solvents (e.g., DMSO) or unreacted intermediates alter partitioning behavior. Purity >98% (HPLC) is critical .
- Ionization State: The sulfonamide group’s pKa (~10.5) affects logP measurements at non-neutral pH .
Mechanistic Studies
Advanced Question: Q. What computational methods are used to predict binding interactions with biological targets? Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with protease active sites (e.g., hydrogen bonding with Asp189 in trypsin-like enzymes) .
- MD Simulations: GROMACS simulations (10 ns) assess stability of ligand-receptor complexes in explicit solvent .
Data Contradiction Analysis
Advanced Question: Q. How should researchers address conflicting synthetic yields reported in patents vs. academic studies? Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
